

# SSR240612: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SSR240612 |           |
| Cat. No.:            | B611013   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of **SSR240612**, a potent and selective non-peptide antagonist of the bradykinin B1 receptor. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

## **Chemical Structure and Physicochemical Properties**

**SSR240612** is a complex synthetic molecule with the IUPAC name (2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-[[(6-methoxy-2-naphthyl)sulfonyl]amino]propanoyl)amino]-3-(4-[[(2R,6S)-2,6-dimethylpiperidinyl]methyl]phenyl)-N-isopropyl-N-methylpropanamide hydrochloride[1].

Chemical Structure:

Click to download full resolution via product page

Figure 1: 2D Chemical Structure of SSR240612.



#### Physicochemical Properties:

| Property                                                                                              | Value                                                                                                                              | Reference |
|-------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula                                                                                     | C42H53CIN4O7S                                                                                                                      | [2]       |
| Molecular Weight                                                                                      | 793.41 g/mol                                                                                                                       | [3]       |
| CAS Number                                                                                            | 464930-42-5                                                                                                                        | [3]       |
| SMILES                                                                                                | O=S(NINVALID-LINKCC(NINVALID-LINKCC(NINVALID-LINKCC3=CC3=CC(CN([C@@H]4C)INVALID-LINKC)C=C3)=O) (C5=CC(C=CC(OC)=C6)=C6C=C5)=O.CI[H] | [3]       |
| Solubility                                                                                            | DMSO: 100 mg/mL (126.04 mM) (Sonication recommended); H2O: Insoluble                                                               | [4]       |
| 10% DMSO + 40% PEG300 +<br>5% Tween 80 + 45% Saline: 4<br>mg/mL (5.04 mM) (Sonication<br>recommended) | [4]                                                                                                                                |           |

## **Pharmacological Properties**

**SSR240612** is a potent and orally active specific non-peptide antagonist of the bradykinin B1 receptor.[3] It exhibits high selectivity for the B1 receptor over the B2 receptor.

Receptor Binding Affinity and Functional Activity:



| Parameter                               | Species/Cell Line             | Value   | Reference |
|-----------------------------------------|-------------------------------|---------|-----------|
| Ki (B1 Receptor)                        | Human Fibroblast<br>MRC5      | 0.48 nM | [1][3]    |
| HEK cells expressing human B1 receptors | 0.73 nM                       | [1][3]  |           |
| Ki (B2 Receptor)                        | Guinea Pig Ileum<br>Membranes | 481 nM  | [1][3]    |
| CHO cells expressing human B2 receptor  | 358 nM                        | [1][3]  |           |
| IC50 (Inositol Phosphate 1 Formation)   | Human Fibroblast<br>MRC5      | 1.9 nM  | [1][3]    |

In Vivo Efficacy:



| Model                                                          | Species | Effect of<br>SSR240612                                                     | Doses                                           | Reference |
|----------------------------------------------------------------|---------|----------------------------------------------------------------------------|-------------------------------------------------|-----------|
| des-Arg9-BK-<br>induced paw<br>edema                           | Mice    | Inhibition of edema                                                        | 3 and 10 mg/kg<br>p.o.; 0.3 and 1<br>mg/kg i.p. | [1]       |
| Capsaicin-<br>induced ear<br>edema                             | Mice    | Reduction of edema                                                         | 0.3, 3, and 30<br>mg/kg p.o.                    | [1]       |
| Splanchnic artery occlusion/reperfusion                        | Rat     | Suppression of tissue destruction and neutrophil accumulation              | 0.3 mg/kg i.v.                                  | [1]       |
| Thermal<br>hyperalgesia (UV<br>irradiation)                    | Rat     | Inhibition of hyperalgesia                                                 | 1 and 3 mg/kg<br>p.o.                           | [1]       |
| Nociceptive response to formalin (late phase)                  | Rat     | Inhibition of nociceptive response                                         | 10 and 30 mg/kg<br>p.o.                         | [1]       |
| Neuropathic<br>thermal pain<br>(sciatic nerve<br>constriction) | Rat     | Prevention of neuropathic pain                                             | 20 and 30 mg/kg<br>p.o.                         | [1]       |
| Tactile and cold<br>allodynia<br>(glucose-fed<br>rats)         | Rat     | Blockade of<br>allodynia (ID50 =<br>5.5 and 7.1<br>mg/kg,<br>respectively) | 0.3-30 mg/kg<br>p.o.                            | [2][5]    |

# **Signaling Pathway**



**SSR240612** acts as an antagonist at the bradykinin B1 receptor, which is a G-protein coupled receptor (GPCR). The binding of agonists, such as des-Arg9-bradykinin, to the B1 receptor typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium. **SSR240612** blocks this signaling cascade by preventing the initial binding of the agonist to the B1 receptor.



Click to download full resolution via product page

**Figure 2:** Bradykinin B1 Receptor Signaling Pathway and the antagonistic action of **SSR240612**.

# Experimental Protocols Capsaicin-Induced Ear Edema in Mice

This model is used to assess the anti-inflammatory and analgesic properties of a compound in a model of neurogenic inflammation.

#### Methodology:

- Male CFLP strain mice are used.
- A solution of capsaicin (e.g., 40  $\mu$ g in 10  $\mu$ L) is topically applied to one ear of each mouse to induce edema.[6][7]
- **SSR240612** is administered orally (p.o.) at doses of 0.3, 3, and 30 mg/kg prior to capsaicin application.[1]
- The extent of ear edema is quantified at various time points (e.g., maximal at 30-60 minutes) by measuring the weight of a punch biopsy of the ear (oedema-disk gravimetric technique). [6][7][8]



 The percentage inhibition of edema in the treated groups is calculated relative to the vehicletreated control group.



Click to download full resolution via product page

Figure 3: Experimental workflow for the capsaicin-induced ear edema model.

## Splanchnic Artery Occlusion/Reperfusion in Rats

This model is employed to evaluate the protective effects of a compound against ischemiareperfusion injury in the intestine.

#### Methodology:

Male Sprague-Dawley or Wistar rats are anesthetized.[9][10]

### Foundational & Exploratory





- A laparotomy is performed to expose the splanchnic arteries (celiac, superior mesenteric, and inferior mesenteric arteries).
- The arteries are occluded for a defined period (e.g., 30-40 minutes) to induce ischemia.[9] [10]
- The occlusion is then released to allow for reperfusion (e.g., for 120 minutes).[9]
- SSR240612 (0.3 mg/kg) or vehicle is administered intravenously (i.v.).[1]
- At the end of the reperfusion period, intestinal tissue samples are collected for histological analysis to assess tissue destruction and for myeloperoxidase (MPO) activity assays to quantify neutrophil accumulation.





Click to download full resolution via product page

Figure 4: Experimental workflow for the splanchnic artery occlusion/reperfusion model.

## **Logical Relationships in Preclinical Development**

The preclinical evaluation of a compound like **SSR240612** typically follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.





Click to download full resolution via product page

Figure 5: Logical flow of preclinical development for a B1 receptor antagonist like SSR240612.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SSR240612 [(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-[[(6-methoxy-2-naphthyl)sulfonyl]amino]propanoyl)amino]-3-(4-[[2R,6S)-2,6-dimethylpiperidinyl]methyl]phenyl)-N-isopropyl-N-methylpropanamide hydrochloride], a new nonpeptide antagonist of the bradykinin B1 receptor: biochemical and pharmacological characterization PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinin B1 receptor antagonist SSR240612 reverses tactile and cold allodynia in an experimental rat model of insulin resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SSR240612 | Bradykinin Receptor | TargetMol [targetmol.com]



- 5. The kinin B1 receptor antagonist SSR240612 reverses tactile and cold allodynia in an experimental rat model of insulin resistance PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Capsaicin-induced mouse ear edema and its management] PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and inhibition of mouse ear oedema induced with capsaicin PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profile of capsaicin-induced mouse ear oedema as neurogenic inflammatory model: comparison with arachidonic acid-induced ear oedema PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic evaluation on ischemia and reperfusion injury of splanchnic organs in rats -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- To cite this document: BenchChem. [SSR240612: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611013#ssr240612-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.